N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of heterocyclic chemistry advancement, particularly in the synthesis of compounds incorporating multiple nitrogen-containing ring systems. The compound was first documented in chemical databases with its initial creation date recorded as May 29, 2009, and most recently modified on May 18, 2025, indicating ongoing research interest and potential applications. The historical significance of this compound lies within the evolution of combinatorial chemistry approaches that sought to merge the biological activity profiles of imidazole derivatives with the reactivity characteristics of nitropyridine compounds.
The synthesis and characterization of this compound followed established methodologies for creating bifunctional heterocyclic molecules. Imidazole-containing compounds have been recognized since the late 19th century when the term "imidazole" was coined in 1887 by German chemist Arthur Rudolf Hantzsch. The integration of imidazole moieties with nitropyridine systems represents a more recent advancement in synthetic organic chemistry, capitalizing on the unique properties that emerge from combining these distinct heterocyclic frameworks.
Research into nitropyridine derivatives has expanded significantly due to new methodologies for nitration of pyridine systems, making substituted nitropyridines readily available for further chemical modification. This accessibility has enabled researchers to explore the synthesis of complex bifunctional molecules like this compound, which would have been challenging to prepare using earlier synthetic approaches.
Significance in Heterocyclic Chemistry
This compound occupies a notable position within heterocyclic chemistry due to its incorporation of two fundamentally different nitrogen-containing ring systems. The compound exemplifies the principles of molecular hybridization, where the pharmacological and chemical properties of individual heterocyclic components can be combined to create molecules with enhanced or novel activities. This approach has become increasingly important in medicinal chemistry, where researchers seek to develop compounds that can interact with multiple biological targets or exhibit improved activity profiles compared to single-ring heterocycles.
The significance of this compound extends to its potential applications in various scientific fields, particularly in medicinal chemistry where imidazoles are known for their diverse biological applications, including antimicrobial and anticancer properties. Nitropyridines have been explored for their roles in drug design and synthesis, contributing additional dimensions to the compound's potential utility. The combination of these two heterocyclic systems within a single molecule creates opportunities for investigating novel biological activities and chemical reactivity patterns.
Furthermore, the compound serves as an important building block for the synthesis of more complex heterocyclic systems. The presence of multiple nitrogen atoms and the nitro functional group provides numerous sites for chemical modification and further synthetic elaboration. This versatility makes the compound valuable for researchers developing new materials and investigating structure-activity relationships in heterocyclic chemistry.
General Overview of Structural Characteristics
The molecular structure of this compound features several distinct structural components that contribute to its chemical behavior and potential applications. The compound contains a five-membered imidazole ring characterized by two nitrogen atoms at positions 1 and 3, connected through an ethylamine linker to a six-membered pyridine ring bearing a nitro group at the 3-position. This structural arrangement creates a molecule with multiple sites for hydrogen bonding, electrophilic and nucleophilic interactions, and potential coordination with metal centers.
The imidazole component of the molecule contributes significant structural complexity due to its aromatic character and ability to participate in tautomeric equilibria. Imidazoles exist as planar five-membered rings containing six π-electrons, making them aromatic systems with considerable stability. The imidazole ring demonstrates amphoteric behavior, functioning both as an acid with a pKa of 14.5 and as a base with a conjugate acid pKa of approximately 7. This dual nature contributes to the compound's potential for diverse chemical interactions.
The nitropyridine portion introduces additional structural considerations, particularly the electron-withdrawing nature of the nitro group which significantly affects the electronic distribution within the pyridine ring. The nitro group creates a powerful electron-withdrawing effect that influences both the reactivity and physical properties of the entire molecule. This electronic perturbation can affect the basicity of the pyridine nitrogen and alter the compound's overall chemical behavior.
The ethylamine linker connecting these two heterocyclic systems provides conformational flexibility while maintaining sufficient rigidity to allow for specific molecular interactions. This structural feature enables the compound to adopt conformations that may optimize binding to biological targets or facilitate specific chemical reactions.
Positioning Within Nitropyridine and Imidazole Chemistry
This compound occupies a unique position at the intersection of nitropyridine and imidazole chemistry, representing an important class of bifunctional heterocyclic compounds. Within the broader context of nitropyridine chemistry, this compound demonstrates how nitro-substituted pyridines can be functionalized to create more complex molecular architectures. The 3-nitropyridine core provides a foundation for chemical modification, as the nitro group can undergo various transformations including reduction to amino groups, nucleophilic substitution reactions, and participation in condensation reactions.
The positioning of the nitro group at the 3-position of the pyridine ring creates specific reactivity patterns that distinguish this compound from other nitropyridine isomers. 3-Nitropyridine itself exhibits characteristic properties including a melting point of 38-42°C and the ability to undergo electrophilic aromatic substitution reactions where the nitro group serves as a directing group. These properties are retained in the more complex bifunctional molecule, providing opportunities for further chemical elaboration.
Within imidazole chemistry, the compound represents an example of N-alkylated imidazole derivatives, where the imidazole nitrogen is substituted with an ethylamine chain connected to the nitropyridine system. Imidazoles are widely distributed in nature and serve as important building blocks in biological systems, particularly in amino acids like histidine and in purine bases when fused with pyrimidine rings. The incorporation of the imidazole moiety into this bifunctional compound maintains the characteristic properties of imidazole derivatives while extending their potential applications.
The compound's position within heterocyclic chemistry is further defined by its relationship to other multifunctional molecules that combine different ring systems. Research into similar compounds has demonstrated the value of combining nitropyridine and imidazole frameworks, as evidenced by studies of related structures that exhibit interesting biological activities and synthetic utility. The strategic combination of these two heterocyclic systems creates opportunities for developing molecules with tailored properties for specific applications.
The synthetic accessibility of this compound relies on established methodologies for both nitropyridine and imidazole chemistry. The synthesis typically involves nucleophilic substitution reactions where the amino group of the 3-nitropyridin-2-amine reacts with appropriately functionalized imidazole derivatives. This synthetic approach demonstrates the practical utility of combining well-established heterocyclic chemistry principles to create more complex molecular architectures.
Properties
IUPAC Name |
N-(2-imidazol-1-ylethyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c16-15(17)9-2-1-3-12-10(9)13-5-7-14-6-4-11-8-14/h1-4,6,8H,5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLMXDDXVUBFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN2C=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and ammonium chloride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are frequently used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, altering their activity. The nitropyridine moiety can participate in redox reactions, influencing cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Substituent Variations
The following compounds are analyzed based on structural similarities (see Table 1 for summary):
Compound A : N-[4-(2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)phenyl]-3-nitropyridin-2-amine
- Structure : A benzimidazole-fused imidazo[1,2-a]benzimidazole core linked to a phenyl group, which is attached to the 3-nitropyridine.
- Key Differences : The imidazole in the target compound is replaced with a larger, fused benzimidazole system. The phenyl spacer adds rigidity and may enhance π-π stacking interactions.
- Synthesis : Prepared via nucleophilic substitution between 4-(imidazo-benzimidazol-yl)aniline and 2-chloro-3-nitropyridine in N-methylpyrrolidone (NMP) .
Compound B : N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine
- Structure : A pyrazole ring connected via a methyl group to a thiazole-2-amine.
- Key Differences : Replaces imidazole with pyrazole and pyridine with thiazole. The absence of a nitro group reduces electron-withdrawing effects.
- Synthesis: Formed by refluxing 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile (53.08% yield) .
Compound C : N-[3-(1H-Imidazol-1-yl)propyl]-6-pyridin-2-yl-2-pyridin-3-ylpyrimidin-4-amine
- Structure : A propyl linker connects imidazole to a pyrimidine ring substituted with two pyridyl groups.
- Key Differences : Longer propyl linker and a pyrimidine core instead of pyridine. The absence of a nitro group but inclusion of multiple pyridyl substituents may enhance solubility.
Compound D : (1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine
- Structure : Combines benzimidazole, triazole, and trifluoromethyl-substituted phenyl groups.
- Key Differences : Incorporation of trifluoromethyl groups improves metabolic stability and lipophilicity. The triazole ring offers additional hydrogen-bonding sites.
Physicochemical and Pharmacological Implications
- Electron Effects : The 3-nitro group in the target compound and Compound A may reduce electron density on the pyridine ring, affecting binding to biological targets (e.g., kinases or receptors) .
- Linker Flexibility : Ethyl (target) vs. propyl (Compound C) or phenyl (Compound A) linkers influence conformational flexibility and steric hindrance.
- Solubility and Bioavailability : Trifluoromethyl groups in Compound D enhance lipophilicity, whereas nitro groups (target, Compound A) may reduce solubility in aqueous media .
- Synthetic Feasibility : Compound B’s moderate yield (53.08%) suggests challenges in optimizing reactions for imidazole/pyridine analogs .
Biological Activity
N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine is a compound that integrates an imidazole moiety with a nitropyridine structure, which has been investigated for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
IUPAC Name: N-(2-imidazol-1-ylethyl)-3-nitropyridin-2-amine
CAS Number: 1306202-17-4
Molecular Formula: C10H11N5O2
Molecular Weight: 233.23 g/mol
The compound's structure features both an imidazole ring and a nitropyridine group, which contribute to its unique biological activity. The imidazole moiety is known for its ability to coordinate with metal ions, while the nitropyridine can participate in redox reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The imidazole ring can bind to metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Modulation: The compound may act as a modulator of various receptors, influencing signal transduction pathways.
- Redox Activity: The nitropyridine moiety can undergo redox reactions, affecting cellular processes such as oxidative stress response.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest that the compound may serve as a lead for the development of new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 20.0 |
The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways.
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in Journal of Antimicrobial Chemotherapy evaluated the compound against a panel of pathogens and found significant activity against multi-drug resistant strains, suggesting its potential as a novel therapeutic agent in treating resistant infections . -
Investigation of Anticancer Properties:
Research conducted by Zhang et al. demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine, and how can reaction conditions be improved to enhance yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours have been used for analogous imidazole-pyridine derivatives, achieving moderate yields (17–82%) . Optimizing stoichiometry (e.g., excess amine reagent) and solvent polarity (e.g., DMSO for improved nucleophilicity) can enhance yield. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) is recommended .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- 1H/13C NMR : The imidazole proton signals appear at δ ~7.4–7.8 ppm as singlets, while the nitro group on pyridine causes deshielding of adjacent protons (δ ~8.6–9.0 ppm). Aromatic protons in the pyridine ring show splitting patterns consistent with substitution .
- IR Spectroscopy : The nitro group (NO2) exhibits strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹. Imidazole C=N stretches appear at ~1600 cm⁻¹ .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ m/z calculated for C10H11N5O2: 257.09) .
Q. How can purity and stability of this compound be assessed during storage?
- Methodological Answer : Use HPLC with a C18 column (e.g., 98% purity threshold) and monitor degradation via UV-Vis at λmax ~260–280 nm. Store under inert atmosphere (N2/Ar) at –20°C to prevent nitro group reduction or hydrolysis. Periodic TLC (silica gel, ethyl acetate mobile phase) verifies stability .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., nitro group as electron-deficient site).
- HOMO-LUMO Gaps : Predict charge-transfer interactions (e.g., ΔE ~4–5 eV for imidazole-nitropyridine systems).
- Thermochemical Data : Atomization energies and ionization potentials (average error ±2.4 kcal/mol with exact-exchange functionals) .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Use SHELX suite (SHELXD for phase problem solving, SHELXL for refinement). Key steps:
- Data Collection : High-resolution X-ray (Mo-Kα, λ = 0.71073 Å) at 100 K.
- Twinned Data Handling : Apply HKLF5 format in SHELXL for twin refinement (BASF parameter).
- Validation : Check R-factors (R1 < 0.05) and electron density residuals (Δρmax < 0.5 eÅ⁻³) .
Q. How should researchers address contradictions between experimental and computational data (e.g., NMR vs. DFT-predicted chemical shifts)?
- Methodological Answer :
- Solvent Effects : Simulate NMR shifts with polarizable continuum models (e.g., IEF-PCM for DMSO).
- Conformational Sampling : Use molecular dynamics (MD) to account for rotameric states of the ethylimidazole sidechain.
- Error Analysis : Cross-validate with MP2/cc-pVTZ calculations if DFT discrepancies exceed ±0.3 ppm .
Q. What methodologies assess the biological activity of this compound derivatives, particularly in kinase inhibition?
- Methodological Answer :
- Kinase Assays : Use ATP-competitive binding assays (e.g., GSK-3α/β inhibition) with IC50 determination via fluorescence polarization.
- Structural Modifications : Reduce nitro to amine (e.g., catalytic hydrogenation with Pd/C) to explore SAR.
- Cellular Uptake : Measure logP values (e.g., ~1.5–2.0 for imidazole derivatives) to predict membrane permeability .
Notes
- Abbreviations : Full chemical names retained; no acronyms used.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
